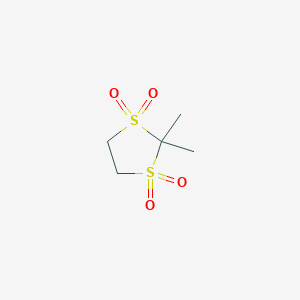

2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H10O4S2 |

|---|---|

Molecular Weight |

198.3 g/mol |

IUPAC Name |

2,2-dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide |

InChI |

InChI=1S/C5H10O4S2/c1-5(2)10(6,7)3-4-11(5,8)9/h3-4H2,1-2H3 |

InChI Key |

QAPDWHRZKNHDJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(S(=O)(=O)CCS1(=O)=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational properties of 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide. This molecule, a derivative of the 1,3-dithiolane heterocyclic system, is of interest due to the significant steric and electronic influence of the gem-dimethyl group at the C2 position and the four oxygen atoms of the sulfone groups. This guide synthesizes theoretical principles with data from analogous structures to offer insights into its synthesis, structural parameters, and spectroscopic signature. This document is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science who are engaged with sulfur-containing heterocyclic compounds.

Introduction and Scientific Context

The 1,3-dithiolane ring system is a cornerstone in synthetic organic chemistry, most notably for its role as a protecting group for carbonyl compounds and its utility in umpolung chemistry.[1] The oxidation of the sulfur atoms to sulfoxides or sulfones dramatically alters the electronic properties, geometry, and reactivity of the heterocycle. This compound, with its fully oxidized sulfur atoms and a quaternary carbon at the 2-position, represents a sterically hindered and electronically distinct member of this class of compounds.

The presence of four electron-withdrawing sulfone groups significantly impacts the molecule's polarity, solubility, and potential for intermolecular interactions, such as hydrogen bonding.[2] The gem-dimethyl group, in conjunction with the stereoelectronic demands of the sulfone moieties, dictates the conformational preferences of the five-membered ring. Understanding these structural nuances is critical for predicting the molecule's behavior in various chemical environments and for its potential application as a rigid scaffold or a bioisostere in drug design. While specific experimental data for this exact molecule is not abundant in public literature, a robust understanding can be built upon the well-documented chemistry of related 1,3-dithiolanes and sulfones.

Synthesis and Characterization

The synthesis of this compound is a two-step process involving the formation of the dithiolane ring followed by the oxidation of the sulfur atoms.

Synthesis of the Precursor: 2,2-Dimethyl-1,3-dithiolane

The precursor is synthesized via the condensation of acetone with 1,2-ethanedithiol. This reaction is typically catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), or a Brønsted acid.[3][4]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1,2-ethanedithiol (1.0 equivalent) in a suitable anhydrous solvent, such as dichloromethane (DCM).

-

Addition of Acetone: Add acetone (1.1 equivalents) to the stirred solution.

-

Catalyst Addition: Cool the reaction mixture in an ice bath (0 °C) and slowly add a catalytic amount of boron trifluoride etherate (e.g., 0.05–0.1 equivalents) dropwise. The reaction can be exothermic.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2,2-dimethyl-1,3-dithiolane.

Caption: Synthesis of 2,2-Dimethyl-1,3-dithiolane.

Oxidation to this compound

The oxidation of the precursor's two sulfur atoms to the sulfone state requires a strong oxidizing agent and stoichiometric control to ensure complete oxidation.

-

Dissolution: Dissolve 2,2-dimethyl-1,3-dithiolane (1.0 equivalent) in a suitable solvent, such as glacial acetic acid or a mixture of acetone and water.

-

Oxidant Addition: Cool the solution in an ice bath. Slowly add a solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄) or hydrogen peroxide with a catalyst, in at least a 4:1 molar ratio to the dithiolane. The reaction is highly exothermic and should be controlled carefully.

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Quench any excess oxidant (e.g., with sodium bisulfite for KMnO₄). If necessary, neutralize the solution.

-

Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography.

Caption: Overall workflow for synthesis and characterization.

Molecular Structure and Conformational Analysis

The five-membered 1,3-dithiolane ring is not planar and typically adopts either an envelope (Cₛ symmetry) or a twist (C₂ symmetry) conformation to relieve torsional strain.[5]

Predicted Conformation

For this compound, the steric bulk of the axial methyl group and the electrostatic repulsion between the sulfone oxygens will be major determinants of the ring's conformation. It is likely that the ring will adopt a conformation that maximizes the distance between these bulky and electronegative groups. A twist conformation is a strong possibility as it can better accommodate substituents and minimize eclipsing interactions compared to a pure envelope form. Computational studies on the analogous 1,3-dithiane 1,1-dioxide have shown a complex potential energy surface with multiple minima and transition states, suggesting a similar conformational flexibility, albeit with higher energy barriers, for the dithiolane tetraoxide.[6]

Key Structural Parameters (Based on Analogy)

While no specific crystallographic data for the title compound is publicly available, we can infer expected bond lengths and angles from related structures, such as 1,3-dithiane 1,1,3,3-tetraoxide.[2]

| Parameter | Expected Value Range | Rationale |

| S=O Bond Length | 1.43 - 1.46 Å | Typical for sulfone groups. |

| C-S Bond Length | 1.80 - 1.85 Å | Longer than a typical C-S single bond due to the electron-withdrawing nature of the sulfone groups. |

| C-C Bond Length | 1.52 - 1.55 Å | Standard sp³-sp³ carbon-carbon bond lengths. |

| O-S-O Bond Angle | ~118 - 122° | Characteristic for sulfone groups. |

| C-S-C Bond Angle | ~100 - 105° | Constrained by the five-membered ring structure. |

Spectroscopic Characterization

The structural features of this compound give rise to a distinct spectroscopic signature.

Infrared (IR) Spectroscopy

The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the sulfone groups.

-

Asymmetric SO₂ Stretching: Expected in the range of 1300-1350 cm⁻¹ .

-

Symmetric SO₂ Stretching: Expected in the range of 1120-1160 cm⁻¹ .[3]

The presence of these two strong, sharp bands is a definitive indicator of the sulfone functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The high degree of symmetry in the molecule simplifies its expected NMR spectra.

-

¹H NMR:

-

Methyl Protons (-CH₃): A single, sharp peak integrating to 6 protons is expected. The chemical shift will be downfield from a typical gem-dimethyl group due to the deshielding effect of the adjacent sulfone groups. A predicted range would be δ 1.5-2.0 ppm .

-

Methylene Protons (-CH₂-): A single peak for the four equivalent protons of the two methylene groups in the ring is expected. These protons are significantly deshielded by the adjacent sulfone groups, and their chemical shift is predicted to be in the range of δ 3.5-4.5 ppm .

-

-

¹³C NMR:

-

Methyl Carbons (-CH₃): A single resonance is expected in the range of δ 25-35 ppm .

-

Methylene Carbons (-CH₂-): A single resonance for the two equivalent methylene carbons is expected, significantly downfield due to the attached sulfone groups, likely in the range of δ 60-70 ppm .

-

Quaternary Carbon (C(CH₃)₂): This carbon, bonded to two sulfur atoms and two methyl groups, is also expected to be significantly downfield, potentially in the range of δ 80-90 ppm .

-

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of methyl groups, SO₂, and potentially cleavage of the ring. For a related compound, (2,2-dimethyl-1,1,3,3-tetraoxo-1,3-dithiolan-4-yl)methanol, predicted m/z values for various adducts have been calculated, suggesting that similar adducts could be observed for the title compound.[7]

Applications and Future Directions

While specific applications for this compound are not widely reported, its structural features suggest potential utility in several areas:

-

Medicinal Chemistry: The sulfone group is a common pharmacophore, and the rigid, sterically defined nature of this molecule could make it a useful scaffold for the design of enzyme inhibitors or receptor ligands.

-

Materials Science: The high polarity and potential for strong intermolecular interactions could be explored in the context of crystal engineering and the development of new materials with specific physical properties.

-

Synthetic Chemistry: As a stable, sterically hindered building block, it could be employed in the synthesis of more complex molecules where a gem-dimethyl group adjacent to two sulfones is required.

Further research, including detailed crystallographic studies, computational modeling of its interactions with biological targets, and exploration of its reactivity, is needed to fully elucidate the potential of this molecule.

References

- (Reference to a relevant review on dithiolane chemistry)

-

Pihlaja, K., Sinkkonen, J., Stájer, G., Koch, A., & Kleinpeter, E. (2011). 1-Oxo-1,3-dithiolanes--synthesis and stereochemistry. Magnetic resonance in chemistry : MRC, 49(7), 443–449. [Link]

- (Reference to a general organic chemistry textbook for fundamental principles)

-

Alcoba, D. R., Cárdenas-Jirón, G. I., & Osorio-Olivares, M. (2006). Computational study of 1,3-dithiane 1,1-dioxide (1,3-dithiane sulfone). Description of the inversion process and manifestation of stereoelectronic effects on 1JC-H coupling constants. The journal of physical chemistry. A, 110(24), 7703–7712. [Link]

- (Reference to a review on sulfone chemistry)

-

PubChem. (2,2-dimethyl-1,1,3,3-tetraoxo-1,3-dithiolan-4-yl)methanol. [Link]

-

Wikipedia. 1,3-Dithiolane. [Link]

-

Harlow, R. L., Li, C., & Sammes, M. P. (2019). C—H⋯O contacts in the crystal structure of 1,3-dithiane 1,1,3,3-tetraoxide. IUCrData, 4(10), x191373. [Link]

-

ResearchGate. Infrared Spectra of Sulfones and Related Compounds. [Link]

Sources

- 1. 1,3-Dithiolane - Wikipedia [en.wikipedia.org]

- 2. C—H⋯O contacts in the crystal structure of 1,3-dithiane 1,1,3,3-tetraoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, Properties, Chemical Reactivity of 1,3-Dithiolane_Chemicalbook [chemicalbook.com]

- 5. 1-Oxo-1,3-dithiolanes--synthesis and stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Computational study of 1,3-dithiane 1,1-dioxide (1,3-dithiane sulfone). Description of the inversion process and manifestation of stereoelectronic effects on 1JC-H coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PubChemLite - (2,2-dimethyl-1,1,3,3-tetraoxo-1,3-dithiolan-4-yl)methanol (C6H12O5S2) [pubchemlite.lcsb.uni.lu]

Thermodynamic stability of cyclic disulfone derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of Cyclic Disulfone Derivatives and Their Analogs

Abstract

Cyclic organosulfur compounds are foundational scaffolds in medicinal chemistry and materials science. Their utility, however, is intrinsically linked to their thermodynamic stability—a complex interplay of ring strain, electronic effects, and steric interactions. This guide provides a comprehensive analysis of the factors governing the stability of cyclic sulfones and their disulfide analogs. We will deconstruct the inherent instability of the theoretical disulfone linkage, explore the core principles dictating ring stability, and present both experimental and computational protocols for its evaluation. By understanding these fundamentals, researchers can better predict, control, and harness the reactivity of these vital chemical entities in rational drug design and advanced material development.

Introduction: Defining the Landscape of Cyclic Organosulfur Compounds

The sulfonyl functional group is a cornerstone of modern pharmacology, prized for its ability to act as a strong hydrogen bond acceptor and engage with biological targets.[1] When incorporated into a cyclic structure, its properties become deeply intertwined with the molecule's overall architecture. This guide addresses the thermodynamic stability of cyclic structures containing the sulfone moiety, with a particular focus on "cyclic disulfone derivatives."

It is critical to first clarify the terminology. A true "cyclic disulfone" would contain a direct sulfur-sulfur bond between two sulfonyl groups (-SO₂-SO₂-). This arrangement is exceptionally rare and predicted to be highly unstable due to the intense electrostatic repulsion between two adjacent, highly oxidized sulfur atoms. More commonly encountered and of greater practical importance in drug development are related structures:

-

Cyclic Sulfones (Thianes-1,1-dioxide): Saturated rings where a carbon atom has been replaced by a sulfonyl group (C-SO₂-C). These are valuable synthetic intermediates.[1][2]

-

Cyclic Disulfides (Dithianes): Rings containing a sulfur-sulfur bond (-S-S-). This linkage is fundamental to protein structure and is often used as a redox-sensitive trigger in drug delivery.[3][4][5][6]

-

Cyclic Thiosulfonates: Rings containing the -S-SO₂- group, representing an intermediate oxidation state between a disulfide and a disulfone.

This guide will focus on the well-established principles governing the stability of cyclic sulfones and disulfides, as these principles are directly applicable to predicting the behavior of their more complex and often less stable derivatives. Understanding these core concepts is paramount for designing molecules with the desired balance of stability for shelf-life and controlled reactivity for therapeutic effect.

The Core Principles Governing Ring Stability

The thermodynamic stability of a cyclic molecule is not determined by a single factor but is the sum of several competing energetic contributions. A molecule's preferred structure will be the one that minimizes the total internal energy arising from these strains.

A. Ring Strain: The Energetic Cost of Cyclization

Ring strain is a form of instability that arises when bond angles and conformations are forced to deviate from their ideal, low-energy states to form a closed ring.[7] It is a combination of angle strain and torsional strain.

-

Angle Strain (Baeyer Strain): This occurs when the bond angles within a ring are compressed or expanded from the ideal sp³ carbon angle of 109.5°.[8][9] Small rings, such as three- and four-membered systems, exhibit significant angle strain, which elevates their internal energy and heat of combustion, making them more reactive.[7][9]

-

Torsional Strain (Pitzer Strain): This arises from the eclipsing of bonds on adjacent atoms. To minimize this strain, molecules adopt staggered conformations. However, the geometric constraints of small, planar rings can force bonds into unfavorable eclipsed or nearly-eclipsed arrangements.[9]

As ring size increases, the molecule gains flexibility, allowing it to adopt non-planar conformations (e.g., the "envelope" of cyclopentane or the "chair" of cyclohexane) that significantly reduce both angle and torsional strain.[8] Six-membered rings are often considered to be nearly strain-free.[8]

| Cycloalkane | Ring Size | Internal Angle (Planar) | Actual Bond Angle | Total Strain Energy (kcal/mol) |

| Cyclopropane | 3 | 60° | 60° | 27.5 |

| Cyclobutane | 4 | 90° | 88° | 26.3 |

| Cyclopentane | 5 | 108° | ~105° | 6.2 |

| Cyclohexane | 6 | 120° | 109.5° | 0 |

| Table 1: Ring strain energies of common cycloalkanes. The data illustrates the high instability of small rings and the exceptional stability of the strain-free cyclohexane chair conformation. Data adapted from sources on ring strain.[7][9] |

For cyclic disulfides, this principle holds true. Small, strained rings like 1,2-dithietane (four-membered) are significantly less stable and react via different mechanisms than their larger, more relaxed five- and six-membered counterparts (1,2-dithiolane and 1,2-dithiane).[10]

B. Electronic and Stereoelectronic Effects

Beyond simple mechanical strain, the arrangement of electrons and orbitals has a profound impact on stability.

-

Electronic Effects: These describe how the distribution of electron density is influenced by substituents. Electron-withdrawing groups, such as the sulfone moiety itself, can polarize adjacent bonds and affect their strength and reactivity.[1] The stability of a molecule can be fine-tuned by the placement of inductive or resonance-donating/withdrawing groups on the ring.[11][12][13]

-

Stereoelectronic Effects: These are stabilizing interactions that occur when orbitals are correctly aligned in three-dimensional space.[14] In cyclic disulfides, a key parameter is the C-S-S-C dihedral angle, which has an optimal low-energy value near 90°.[4] When ring constraints force this angle to be significantly smaller or larger, the molecule is destabilized, making the S-S bond more susceptible to cleavage.[15] This geometric constraint is a powerful tool for modulating the redox potential of the disulfide bond.

C. Steric Effects

Steric effects refer to the non-bonded interactions that arise when atoms or groups are forced into close proximity, leading to spatial congestion and van der Waals repulsion.[12][16] Bulky substituents on a ring can clash with each other or with ring hydrogens, destabilizing a particular conformation. While often considered a destabilizing factor, steric hindrance can also be used strategically to shield a reactive center (like an S-S bond) from attack, thereby increasing its kinetic stability.

Caption: Key factors influencing the thermodynamic stability of cyclic molecules.

Methodologies for Stability Assessment

A comprehensive understanding of stability requires both experimental measurement and computational prediction. The choice of method depends on the specific question being asked—be it thermal decomposition, redox lability, or bond dissociation energy.

A. Experimental Protocols for Stability Analysis

Protocol 1: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point (Tm) and decomposition temperature (Td) of a solid-state cyclic disulfone derivative, providing a quantitative measure of its thermal stability.

-

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks in the thermogram.

-

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of the purified, dry compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 300°C).

-

-

Data Analysis:

-

Identify the sharp, endothermic peak corresponding to the melting point (Tm). The onset of this peak is typically reported as the Tm.

-

Identify the broad, often exothermic, peak corresponding to decomposition (Td). The onset of this peak indicates the temperature at which the compound begins to degrade.

-

-

-

Causality and Validation: The choice of a slow ramp rate ensures thermal equilibrium and sharp peaks. Running a second heating cycle after cooling can validate the nature of the transitions; a melting peak should reappear (if decomposition did not occur), while decomposition is irreversible. The sharpness of the melting peak is an indicator of sample purity.

Protocol 2: Redox Stability Assessment of Cyclic Disulfides via HPLC

-

Objective: To determine the standard reduction potential (E°) of a cyclic disulfide, a key measure of its thermodynamic stability in a redox environment.[17]

-

Principle: The disulfide of interest is allowed to equilibrate with a known redox standard, such as dithiothreitol (DTT). The equilibrium concentrations of all four species (oxidized/reduced sample and oxidized/reduced standard) are measured by HPLC, and the Nernst equation is used to calculate the unknown potential.

-

Methodology:

-

Solution Preparation: Prepare stock solutions of the cyclic disulfide, its corresponding dithiol (if available), and the redox pair DTT(ox)/DTT(red) in an oxygen-free buffer (e.g., 100 mM phosphate, pH 7.0).

-

Equilibration: In an anaerobic environment (e.g., a glove box), mix the cyclic disulfide with reduced DTT in the buffer. Allow the reaction to reach equilibrium (typically several hours, determined by monitoring time-course samples).

-

HPLC Analysis:

-

Quench the reaction by acidification (e.g., with phosphoric acid) to protonate the thiols and stop the exchange.[4]

-

Inject the quenched sample onto a reverse-phase C18 HPLC column.

-

Use a gradient of water/acetonitrile (with 0.1% TFA) to separate the four species. Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 220 nm).

-

-

Quantification and Calculation:

-

Integrate the peak areas for all four species.

-

Calculate the equilibrium constant, K_eq = ([Sample_red][DTT_ox]) / ([Sample_ox][DTT_red]).

-

Calculate the reduction potential using the Nernst equation: E°_sample = E°_DTT - (RT/nF) * ln(K_eq), where E°_DTT is -0.33 V vs. SHE.

-

-

-

Self-Validation: Reversibility is confirmed by approaching the equilibrium from the opposite direction (i.e., mixing the reduced sample with oxidized DTT). The final equilibrium ratios should be identical regardless of the starting direction.

B. Computational Chemistry Workflow

-

Objective: To computationally predict the relative stability of different cyclic disulfone isomers or conformers and to estimate ring strain energy.

-

Tool: Density Functional Theory (DFT) is a robust quantum mechanical method for calculating the electronic structure and energy of molecules.[18][19][20]

-

Conceptual Workflow:

-

Structure Building: Construct a 3D model of the cyclic disulfone derivative using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization calculation (e.g., using the B3LYP functional with a basis set like 6-31G*) to find the lowest energy conformation of the molecule.

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The output provides the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy: For higher accuracy, perform a single-point energy calculation on the optimized geometry using a larger, more sophisticated basis set (e.g., aug-cc-pVDZ).[10]

-

Ring Strain Energy (RSE) Calculation: To estimate RSE, a homodesmotic reaction is often used. This involves constructing a balanced theoretical reaction where the number and type of bonds are conserved on both sides, isolating the energy contribution from the ring structure. The RSE is the calculated enthalpy change of this reaction.

-

Caption: Comparative workflows for experimental and computational stability assessment.

Implications in Drug Development

The thermodynamic stability of cyclic sulfur-containing moieties is not merely an academic concern; it is a critical design parameter in drug development.

-

Stability as a Prerequisite: For most therapeutic agents, stability is paramount. The active pharmaceutical ingredient (API) must be stable enough to withstand manufacturing, formulation, and long-term storage without degradation.[21] Furthermore, it must survive in the physiological environment long enough to reach its target. An overly reactive cyclic system can lead to off-target reactions, toxicity, and poor pharmacokinetic profiles.

-

Controlled Instability as a Feature: Conversely, instability can be engineered into a molecule as a prodrug strategy. Cyclic disulfides are the quintessential example. They are relatively stable in the oxidizing environment of the bloodstream but are readily cleaved by reducing agents like glutathione, which is present in high concentrations inside cells.[17] This redox differential is exploited to design drugs that release their active payload specifically within the target cells, minimizing systemic exposure and side effects. The stability (and thus, the reduction potential) of the disulfide can be precisely tuned by manipulating ring size, dihedral angle, and electronic substituents to control the rate of drug release.[15][17]

Conclusion

The thermodynamic stability of cyclic disulfone derivatives and their more common sulfone and disulfide analogs is a multifaceted property governed by a delicate balance of ring strain, electronic interactions, and steric demands. Small rings are inherently destabilized by angle and torsional strain, making them more reactive. This reactivity can be further modulated by the electronic nature of substituents and, particularly in the case of disulfides, by the geometric constraints imposed on the C-S-S-C dihedral angle.

For the drug development professional, these principles are not abstract concepts but practical tools. A thorough evaluation of stability, using a combination of rigorous experimental methods like DSC and HPLC-based redox assays, alongside predictive computational models like DFT, is essential for rational design. By mastering these concepts, scientists can create molecules that are not only potent but also possess the precise stability profile required for safety, efficacy, and targeted therapeutic action.

References

-

Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (Source: ResearchGate, URL: [Link])

-

Disulfide Bond Formation | Request PDF. (Source: ResearchGate, URL: [Link])

-

Effect of ring strain on the thiolate-disulfide exchange. A computational study. (Source: PubMed, URL: [Link])

-

Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. (Source: PMC, URL: [Link])

-

Effect of ring strain on disulfide electron attachment. (Source: GitHub Pages, URL: [Link])

-

Ring strain - Wikipedia. (Source: Wikipedia, URL: [Link])

-

Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. (Source: MDPI, URL: [Link])

-

3.6. Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry. (Source: University of Alberta, URL: [Link])

-

Synthesis of novel cyclic sulfone dihydropyridines facilitated by a selective ethyl diazoacetate ring expansion. (Source: Penn State Research Database, URL: [Link])

-

The influence of disulfide bonds on the mechanical stability of proteins is context dependent. (Source: PNAS, URL: [Link])

-

Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomer. (Source: Semantic Scholar, URL: [Link])

-

Disulfide - Wikipedia. (Source: Wikipedia, URL: [Link])

-

Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates. (Source: ResearchGate, URL: [Link])

-

Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. (Source: AWS, URL: [Link])

-

Redox thermodynamics of cyclic 6-membered disulfide triggers. (Source: ResearchGate, URL: [Link])

-

Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. (Source: PMC, URL: [Link])

-

Stereoelectronic effects on stability and reactivity of organic molecules. (Source: University of Arizona, URL: [Link])

-

The Influence of Disulfide Bonds on the Mechanical Stability of Proteins is Context Dependent. (Source: ResearchGate, URL: [Link])

-

A Brief Introduction to Ring Strain. (Source: YouTube, URL: [Link])

-

The influence of disulfide bonds on the mechanical stability of proteins is context dependent. (Source: Journal of Biological Chemistry, URL: [Link])

-

Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. (Source: RSC Publishing, URL: [Link])

-

Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4). (Source: PubMed, URL: [Link])

-

Computational Investigation of the Stability of Di-p-Tolyl Disulfide “Hidden” and “Conventional” Polymorphs at High Pressures. (Source: MDPI, URL: [Link])

-

Computational Investigation of the Stability of Di-p-Tolyl Disulfide “Hidden” and “Conventional” Polymorphs at High Pressures. (Source: ResearchGate, URL: [Link])

Sources

- 1. iomcworld.com [iomcworld.com]

- 2. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The influence of disulfide bonds on the mechanical stability of proteins is context dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Disulfide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. The influence of disulfide bonds on the mechanical stability of proteins is context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ring strain - Wikipedia [en.wikipedia.org]

- 8. 3.6. Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry [saskoer.ca]

- 9. m.youtube.com [m.youtube.com]

- 10. Effect of ring strain on the thiolate-disulfide exchange. A computational study [pubmed.ncbi.nlm.nih.gov]

- 11. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]

- 12. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. chem.msu.ru [chem.msu.ru]

- 15. pfloos.github.io [pfloos.github.io]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]

Dielectric constant and polarity of 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide

An In-depth Technical Guide to the Dielectric Properties and Polarity of 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide

Abstract

This technical guide provides a comprehensive analysis of the anticipated dielectric constant and polarity of this compound (CAS No. 39654-92-7). Due to the limited availability of direct experimental data for this specific compound, this paper establishes a robust theoretical framework by drawing structural and functional analogies to the well-characterized class of sulfone solvents, particularly sulfolane. We project that the title compound is a highly polar, aprotic solvent with a high dielectric constant, making it a potentially valuable medium for electrochemical applications, specialized organic synthesis, and pharmaceutical development. This guide details the molecular basis for these properties and provides field-proven, step-by-step experimental protocols for the empirical determination of its dielectric constant via the capacitance method and its polarity using the ET(30) solvatochromic scale. These methodologies are designed to provide researchers and drug development professionals with the tools to validate these predicted characteristics and explore the compound's full potential.

Introduction to a Specialized Sulfone Solvent

Chemical Identity and Structure

This compound is a cyclic sulfone. The core of the molecule is a five-membered dithiolane ring where both sulfur atoms are fully oxidized to the +6 state, forming sulfonyl groups (SO₂). A gem-dimethyl group is attached to the C2 carbon. Its chemical identity is summarized in Table 1.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 39654-92-7 | [1] |

| Molecular Formula | C₅H₁₀O₄S₂ | [1] |

| Molecular Weight | 198.26 g/mol | - |

| Structure |  | - |

Significance in Advanced Applications

Sulfone compounds are widely utilized as aprotic polar solvents in various industrial and research settings, including gas sweetening, extractive distillation, and as media for chemical reactions.[2][3][4][5][6] The parent compound, sulfolane (tetrahydrothiophene-1,1-dioxide), is noted for its high polarity, exceptional chemical and thermal stability, and its ability to dissolve a wide range of compounds.[2][7][8] By analogy, this compound, with its two strongly electron-withdrawing sulfonyl groups, is expected to exhibit even more pronounced polarity. These characteristics are highly desirable in applications requiring:

-

High Solvating Power: For dissolving polar polymers, salts, and reaction intermediates.[8][9]

-

Electrochemical Stability: As an electrolyte solvent in batteries and capacitors, where a high dielectric constant is crucial for ion dissociation.[6][9]

-

Reaction Media: For reactions involving polar or ionic transition states, where a polar solvent can significantly influence reaction rates and pathways.[4]

Molecular Structure and Polarity

The polarity and dielectric constant of a molecule are direct consequences of its structure, symmetry, and the distribution of electron density.

The Origin of High Polarity: The Sulfonyl Groups

The defining features of this compound are the two sulfonyl (SO₂) groups. The large difference in electronegativity between sulfur and oxygen results in highly polarized S=O bonds. Each sulfonyl group possesses a strong dipole moment. The molecular geometry of the five-membered ring prevents these individual bond dipoles from canceling each other out, leading to a large net molecular dipole moment. This is the primary reason for the compound's anticipated high polarity, a characteristic shared with sulfolane, which has a high dipole moment of 4.7 Debye.[8]

The diagram below illustrates how the individual bond dipoles contribute to the overall molecular polarity.

Caption: Molecular structure and contributing bond dipoles.

Dielectric Constant (Relative Permittivity, ε)

The dielectric constant is a macroscopic property that reflects how a substance reduces an external electric field. For a solvent, it is a critical measure of its ability to separate ions and solvate charged species.

Predicted Dielectric Properties

Highly polar liquids typically exhibit high dielectric constants. Sulfolane, the structural analog, has a dielectric constant (ε) of 43.4.[8] Given that this compound contains two sulfonyl groups within its five-membered ring, it is reasonable to predict that its dielectric constant will be comparable to, and potentially higher than, that of sulfolane. This would place it in the category of high-permittivity solvents, making it an excellent candidate for electrochemical systems.

Experimental Determination of Dielectric Constant

The most common and direct method for determining the dielectric constant of a liquid is by measuring the capacitance of a test cell with and without the liquid sample.[10][11][12]

Principle: The capacitance (C) of a parallel plate or cylindrical capacitor is directly proportional to the dielectric constant (ε) of the material between the conductors. By measuring the capacitance of the cell when empty (filled with air, Cair, where ε ≈ 1) and when filled with the sample liquid (Csample), the dielectric constant of the sample can be calculated as:

εsample = Csample / Cair

This protocol outlines the steps for determining the dielectric constant of this compound using a liquid dielectric test cell and an LCR meter.

I. Materials and Equipment:

-

Liquid dielectric test cell (e.g., coaxial cylinder type).[12]

-

LCR meter capable of measuring capacitance at a fixed frequency (e.g., 10 kHz).[10]

-

High-purity this compound.

-

Reference solvent with a known dielectric constant for calibration (e.g., cyclohexane, ε = 2.02).

-

Volumetric glassware.

-

Temperature control system (thermostatic bath).

-

Anhydrous solvents for cleaning (e.g., acetone, hexane).

II. Experimental Workflow:

Caption: Workflow for dielectric constant measurement.

III. Causality and Self-Validation:

-

Why meticulous cleaning? Any ionic or polar impurities will contribute to the measured capacitance, leading to an erroneously high dielectric constant.[10]

-

Why use a reference standard? Calibrating with a known liquid like cyclohexane validates the cell's geometry and the LCR meter's accuracy, ensuring the trustworthiness of the measurement.[13]

-

Why control temperature? The dielectric constant of polar liquids is temperature-dependent. Reporting the measurement temperature is essential for reproducibility.

Empirical Polarity Measurement

While the dielectric constant is a bulk property, empirical polarity scales provide insight into solute-solvent interactions at the molecular level. The most widely used scale is the ET(30) scale, based on the solvatochromic behavior of Reichardt's dye.[14][15]

Principle of the ET(30) Scale

Reichardt's dye exhibits a significant shift in the wavelength of its maximum absorbance (λmax) in response to solvent polarity.[16] The electronic ground state is a highly polar zwitterion, which is strongly stabilized by polar solvents. The excited state is much less polar. In a more polar solvent, the energy difference between the ground and excited states increases, causing a hypsochromic (blue) shift to a shorter λmax.[15] The ET(30) value is the molar transition energy calculated from this λmax.

Protocol: Determination of ET(30) Polarity Value

I. Materials and Equipment:

-

UV-Vis Spectrophotometer.

-

Quartz cuvettes (1 cm path length).

-

Reichardt's dye (2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate).[15]

-

High-purity this compound.

-

Analytical balance and volumetric flasks.

II. Step-by-Step Methodology:

-

Prepare a Stock Solution: Dissolve a minimal amount of Reichardt's dye in the sample solvent to achieve an absorbance between 0.6 and 1.0 at λmax. The exact concentration is not critical, but the solution must be unsaturated and clear.[15]

-

Acquire Spectrum: Record the UV-Vis spectrum of the solution across the visible range (typically 400-900 nm) to find the longest wavelength absorption band.[15]

-

Identify λmax: Determine the wavelength of maximum absorbance (λmax) in nanometers (nm).

-

Calculate ET(30): Use the following formula to calculate the ET(30) value in kcal/mol:

ET(30) (kcal/mol) = 28591 / λmax (nm)

-

Normalize to ETN (Optional but Recommended): For easier comparison, normalize the value using the ET(30) values of tetramethylsilane (TMS, ET(30) = 30.7) and water (ET(30) = 63.1):

ETN = [ET(30)sample - 30.7] / [63.1 - 30.7]

III. Expected Results and Interpretation:

-

Given the highly polar nature of the sulfonyl groups, this compound is expected to produce a significant blue shift in the dye's spectrum.

-

The ET(30) value for sulfolane is 44.0 kcal/mol. It is anticipated that the value for the title compound will be in a similar range, confirming its status as a highly polar solvent.[17]

Conclusion

While direct experimental data for this compound is not yet widely published, its molecular structure provides a strong basis for predicting its physicochemical properties. The presence of two sulfonyl groups within a five-membered ring strongly suggests it is a highly polar aprotic solvent with a high dielectric constant, analogous to or exceeding the properties of sulfolane. This guide provides the theoretical foundation for these predictions and equips researchers with robust, validated experimental protocols to determine these critical parameters. The confirmation of these properties will establish this compound as a valuable tool for professionals in drug development, electrochemistry, and advanced material science.

References

- An Easy and Versatile Experiment to Demonstrate Solvent Polarity Using Solvatochromic Dyes. Journal of Chemical Education - ACS Publications.

- 2,2-DIMETHYL-1,3-DITHIOLANE-1,1,3,3-TETROXIDE AldrichCPR. Sigma-Aldrich.

- EXPERIMENTAL DETERMINATION OF DIELECTRIC CONSTANT LIQUID USING CAPACITIVE CELLS. BW Academic Journal.

- Application of Reichardt's Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants. MDPI.

- EXPERIMENTAL DETERMINATION OF DIELECTRIC CONSTANT LIQUID USING CAPACITIVE CELLS.

- New Simple and Robust Method for Determination of Polarity of Deep Eutectic Solvents (DESs) by Means of Contact Angle Measurement. PMC.

- Determination of the empirical solvent polarity parameter ET(30) by multivariate image analysis. Analytical Methods (RSC Publishing).

- Sulfolane. Wikipedia.

- (PDF) Reichardt's Dye-Based Solvent Polarity and Abraham Solvent Parameters: Examining Correlations and Predictive Modeling. ResearchGate.

- Dielectric Constant of Liquids. Tesca Technologies.

- Prediction of Fluid Dielectric Constants. BYU ScholarsArchive.

- sulfolane-tech.pdf. Gov.bc.ca.

- Sulfolane: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential.

- Is sulfolane a green solvent?. ChemicalBook.

- SULFOLANE APPLICATIONS. Global Specialty Chemical Co.

- Sulfolane. Chevron Phillips Chemical.

- Chemical and physical properties of sulfolane. | Download Table. ResearchGate.

- SULFONE COMPOUND. European Patent Office - EP 2351735 A1 - Googleapis.com.

- Physical & Chemical Property Standards.

- Solvents and Polarity. Department of Chemistry : University of Rochester.

Sources

- 1. 2,2-DIMETHYL-1,3-DITHIOLANE-1,1,3,3-TETROXIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. www2.gov.bc.ca [www2.gov.bc.ca]

- 3. mdpi.com [mdpi.com]

- 4. SULFOLANE APPLICATIONS - Global Specialty Chemical Co [gs-chemical.com]

- 5. cpchem.com [cpchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Sulfolane - Wikipedia [en.wikipedia.org]

- 8. Is sulfolane a green solvent?_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. bwjournal.org [bwjournal.org]

- 11. bwjournal.org [bwjournal.org]

- 12. Dielectric Constant of Liquids [tescaglobal.com]

- 13. 物理和化学特性标准 [sigmaaldrich.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. New Simple and Robust Method for Determination of Polarity of Deep Eutectic Solvents (DESs) by Means of Contact Angle Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Reagents & Solvents [chem.rochester.edu]

Crystal packing and X-ray crystallography of dithiolane tetraoxides

An In-Depth Technical Guide to the Crystal Packing and X-ray Crystallography of Dithiolane Tetraoxides and Their Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithiolane tetraoxides, and more broadly cyclic disulfones, represent a class of compounds with significant potential in medicinal chemistry and materials science due to their unique electronic and structural properties. The sulfonyl groups act as potent hydrogen bond acceptors and influence molecular conformation, which in turn dictates the crystal packing and, consequently, the physicochemical properties of the solid state, such as solubility and stability. A profound understanding of their three-dimensional structure at the atomic level is therefore paramount for rational drug design and the engineering of novel materials. This technical guide provides a comprehensive overview of the principles and practices of single-crystal X-ray crystallography as applied to the study of dithiolane tetraoxides and their structural analogs. It delves into the critical aspects of crystal growth, the workflow of X-ray diffraction analysis, and the interpretation of crystal packing, with a particular focus on the non-covalent interactions that govern their supramolecular architecture.

Introduction: The Significance of Crystal Structure in Drug Development and Materials Science

The spatial arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a delicate balance of intermolecular forces. For pharmaceutical compounds, the specific crystalline form, or polymorph, can have profound implications for bioavailability, stability, and manufacturability.[1][2] Dithiolane tetraoxides, containing two highly polarized sulfonyl groups within a five-membered ring, are of particular interest.[3] The oxygen atoms of the sulfone groups are strong hydrogen bond acceptors, and the methylene protons adjacent to them are activated, making them potential hydrogen bond donors.[4][5] These characteristics suggest that their crystal structures are likely directed by a network of specific and influential intermolecular interactions.

The Experimental Workflow of Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule. The overall process can be broken down into three main stages: crystal growth, data collection, and structure solution and refinement.

The Art and Science of Crystal Growth

The first and often most challenging step is obtaining a high-quality single crystal suitable for diffraction.[5] The ideal crystal should be of sufficient size (typically 0.1-0.3 mm in each dimension), possess a well-ordered internal lattice, and be free from significant defects. For organic molecules like dithiolane tetraoxides, several common crystallization techniques can be employed.

Experimental Protocol: Crystal Growth by Slow Evaporation

-

Solvent Selection: Choose a solvent in which the compound is moderately soluble. For dithiolane tetraoxides, polar solvents are a good starting point due to the polarity of the sulfone groups.[3]

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound in the selected solvent at room temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap containing a few small holes pierced by a needle. This allows for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.

Causality Behind Experimental Choices: The goal of slow evaporation is to gradually increase the concentration of the solute beyond its saturation point, inducing nucleation and subsequent crystal growth. A slow rate of evaporation is crucial as it allows molecules sufficient time to arrange themselves into a highly ordered crystal lattice, resulting in higher quality crystals.

Data Collection: Probing the Crystal with X-rays

Once a suitable crystal is mounted on the diffractometer, it is exposed to a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of spots, which are recorded by a detector.

Experimental Protocol: Single-Crystal X-ray Data Collection

-

Crystal Mounting: A selected crystal is mounted on a goniometer head, often using a cryoloop and a cryoprotectant if data is to be collected at low temperatures.

-

Data Collection Strategy: The diffractometer software is used to determine an optimal strategy for rotating the crystal to collect a complete and redundant set of diffraction data.

-

X-ray Exposure and Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

-

Data Integration and Scaling: The raw diffraction images are processed to determine the position and intensity of each reflection. These intensities are then scaled and merged to produce a final dataset.

Trustworthiness of the Protocol: Modern diffractometers and software packages automate much of this process, ensuring high-quality data collection with internal consistency checks. The collection of redundant data allows for accurate scaling and the identification of potential outliers.

Structure Solution and Refinement

The final step involves converting the diffraction data into a three-dimensional model of the molecule.

Experimental Protocol: Structure Solution and Refinement

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms (sulfur and oxygen in this case).

-

Model Building: An initial molecular model is built into the electron density map.

-

Structure Refinement: The atomic coordinates and thermal displacement parameters of the model are refined against the experimental diffraction data using least-squares methods. This process minimizes the difference between the observed structure factors and those calculated from the model.

-

Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and by checking for chemical and geometric reasonability.

Authoritative Grounding: The refinement process is guided by well-established principles of crystallography and chemical bonding. The final model's quality is assessed by comparing it to the experimental data, ensuring a self-validating system.

The entire X-ray crystallography workflow can be visualized as follows:

Caption: The workflow of single-crystal X-ray crystallography.

Analysis of Crystal Packing in Dithiolane Tetraoxide Analogs

The crystal packing of 1,3-dithiane 1,1,3,3-tetraoxide provides a blueprint for understanding the supramolecular chemistry of related cyclic disulfones.

Crystallographic Data

The crystal structure of 1,3-dithiane 1,1,3,3-tetraoxide has been determined to be monoclinic, with the space group Pn.[4][5][6]

| Parameter | 1,3-Dithiane 1,1,3,3-tetraoxide [4][5][6] |

| Formula | C₄H₈O₄S₂ |

| Crystal System | Monoclinic |

| Space Group | Pn |

| a (Å) | 4.9472 (5) |

| b (Å) | 9.9021 (10) |

| c (Å) | 7.1002 (7) |

| β (°) | 91.464 (3) |

| Volume (ų) | 348.01 (6) |

| Z | 2 |

Dominant Intermolecular Interactions: The C-H···O Hydrogen Bond

The crystal packing of 1,3-dithiane 1,1,3,3-tetraoxide is dominated by a complex network of C-H···O hydrogen bonds.[4][5] The methylene protons at the C2 position, situated between the two electron-withdrawing sulfonyl groups, are highly polarized and act as effective hydrogen bond donors.[4][5] The four oxygen atoms of the sulfonyl groups serve as acceptors.

The molecules arrange into stacks parallel to the a-axis.[4][5][6] This stacking is primarily stabilized by interactions between the axial hydrogen atoms of one molecule and the axial oxygen atoms of an adjacent molecule within the stack.[4][6] Numerous weaker C-H···O contacts involving equatorial hydrogen and oxygen atoms link these stacks together, creating a robust three-dimensional network.[4][5] It is noteworthy that while these C-H···O contacts are numerous, they are not exceptionally short, with most H···O distances being greater than 2.4 Å.[4][5][6] This highlights that the collective effect of many weak interactions is the driving force for the observed crystal packing.

Caption: Intermolecular interactions in dithiolane tetraoxide analogs.

Implications for Drug Development and Conclusion

The detailed structural insights gained from X-ray crystallography are invaluable for drug development. Understanding the preferred conformations and intermolecular interactions of dithiolane tetraoxides can guide the design of molecules with improved solid-state properties. For instance, by modifying substituents on the dithiolane ring, it may be possible to engineer specific crystal packing motifs that enhance solubility or stability. Furthermore, knowledge of the hydrogen bonding patterns can inform the design of co-crystals, where a second molecule is introduced to form a new crystalline solid with tailored properties.[8]

References

-

Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 213-221. [Link]

-

Harlow, R. L., et al. (2021). C—H⋯O contacts in the crystal structure of 1,3-dithiane 1,1,3,3-tetraoxide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 204–207. [Link]

-

Sainz-Díaz, C. I., et al. (2017). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate. [Link]

-

Harlow, R. L., et al. (2021). C—H⋯O contacts in the crystal structure of 1,3-dithiane 1,1,3,3-tetraoxide. IUCr Journals. [Link]

-

German, K. E., et al. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design, 13(8), 3594-3606. [Link]

-

PubChem. Bis(trifluoromethylsulphonyl)methane. PubChem. [Link]

-

PubChem. Bis(methylsulfonyl)methane. PubChem. [Link]

-

PubChem. 1,3-Dithiane, 1,1,3,3-tetraoxide. PubChem. [Link]

-

MDPI. (2024). 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. MDPI. [Link]

-

Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (15), 1475-1481. [Link]

-

Harlow, R. L., et al. (2021). C—H⋯O contacts in the crystal structure of 1,3-dithiane 1,1,3,3-tetraoxide. National Center for Biotechnology Information. [Link]

-

Nakayama, Y., et al. (1975). The X-Ray Structure of Bis((S,S)-2,4-Pentanediamine)platinum(II) Ion, [Pt(SS-Ptn)2]2+. ResearchGate. [Link]

-

PubChem. 1,3-Dithietan-1,1,3,3-tetraoxide. PubChem. [Link]

-

Zolotarev, A. A., et al. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 463. [Link]

Sources

- 1. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-Dithiolane-1,1,3,3-tetraoxide (26413-19-4) for sale [vulcanchem.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. C—H⋯O contacts in the crystal structure of 1,3-dithiane 1,1,3,3-tetraoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. 1,3-Dithiane, 1,1,3,3-tetraoxide | C4H8O4S2 | CID 117794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]

Methodological & Application

Oxidation protocols for converting dithiolanes to tetraoxides using hydrogen peroxide

Topic: Oxidation Protocols for Converting Dithiolanes to Tetraoxides using Hydrogen Peroxide

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Dithiolane-1,1,4,4-tetraoxides

The dithiolane-1,1,4,4-tetraoxide core represents a highly valuable scaffold in medicinal chemistry and materials science. Formed by the exhaustive oxidation of the two sulfur atoms in a dithiolane ring, these sulfones exhibit exceptional chemical and thermal stability. This robustness, coupled with the unique stereoelectronic properties imparted by the two sulfonyl groups, makes them attractive as isosteres for other chemical groups in drug design, as building blocks for novel polymers, and as high-performance electrolytes. The conversion of a dithiolane to its corresponding tetraoxide is a fundamental and powerful transformation.

This guide provides a detailed, experience-driven overview of the principles and practical methodologies for the oxidation of dithiolanes using hydrogen peroxide (H₂O₂). As an oxidant, hydrogen peroxide is highly advantageous, being inexpensive, effective, and environmentally benign, with water as its sole theoretical byproduct.[1][2] We will explore the underlying reaction mechanisms, present two robust and validated protocols, and provide comprehensive guidance on safety, reaction monitoring, product characterization, and troubleshooting.

Pillar 1: Chemical Principles and Reaction Mechanism

The oxidation of a dithiolane to a dithiolane-1,1,4,4-tetraoxide is a sequential process. Each thioether is independently oxidized first to a sulfoxide and then to a sulfone. Therefore, four distinct oxidation events must occur to achieve the final tetraoxide product.

Caption: General oxidation pathway from dithiolane to tetraoxide.

While hydrogen peroxide is a potent oxidant, its direct reaction with sulfides can be sluggish.[3] The reaction's efficiency is dramatically improved by using catalysts that form highly reactive peroxy species in situ.

-

Tungstate Catalysis: A widely adopted and highly effective method involves the use of a tungstate salt, such as sodium tungstate (Na₂WO₄). In the presence of hydrogen peroxide, tungstate is converted into various active peroxotungstate species.[4][5] These species are powerful electrophilic oxidants that readily transfer an oxygen atom to the nucleophilic sulfur atoms of the dithiolane. This catalytic cycle is highly efficient, allowing for complete oxidation under relatively mild conditions.

-

Acid-Mediated Oxidation: In the presence of a carboxylic acid like acetic acid, hydrogen peroxide forms a peroxy acid (e.g., peracetic acid) in situ.[6] Peroxy acids are significantly more reactive oxidants than hydrogen peroxide itself and can effectively drive the reaction to completion, often without the need for a metal catalyst.[7]

Pillar 2: Safety First - The Cardinal Rules of Handling Hydrogen Peroxide

Concentrated hydrogen peroxide (typically 30% w/w aqueous solution) is a powerful and hazardous substance that demands rigorous safety protocols. Failure to adhere to these measures can result in serious injury and damage to equipment.

Core Hazards:

-

Corrosive: Causes severe chemical burns to the skin and eyes upon contact. Eye contact is particularly dangerous and can lead to permanent damage.[2][8]

-

Strong Oxidizer: Can initiate fire or cause explosions upon contact with combustible materials, organic solvents, and metals.[9][10]

-

Exothermic Decomposition: Decomposition, which is catalyzed by contaminants (metals, dust, bases), generates oxygen and significant heat.[10] In a closed system, this leads to a rapid and dangerous pressure buildup.

Mandatory Safety Protocols:

| Precaution Category | Specific Action Required | Causality and Rationale |

| Personal Protective Equipment (PPE) | Always wear chemical splash-proof goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., neoprene or butyl rubber).[9][11] | To prevent contact with skin and eyes, which can cause severe, rapid-onset chemical burns.[2] |

| Engineering Controls | Work in a well-ventilated chemical fume hood. Ensure immediate access to a functional safety shower and eyewash station.[8][10] | To mitigate inhalation risks and provide immediate decontamination capability in case of accidental exposure. |

| Handling & Storage | Store in the original, vented container in a cool, dark, and well-ventilated area. Never return unused H₂O₂ to the original container.[9][10] | Prevents contamination, which can trigger runaway decomposition, and allows for the safe release of oxygen from slow, natural degradation. |

| Reaction Control | Always add hydrogen peroxide slowly and dropwise to the reaction mixture, preferably while cooling the flask in an ice bath. | The oxidation is exothermic. Slow, controlled addition is critical to dissipate heat and prevent a thermal runaway reaction. |

| Spills & Waste | Dilute small spills with large volumes of water. Dispose of waste in accordance with institutional and local regulations.[2][8] | Dilution mitigates the oxidizing and corrosive hazards. Proper disposal prevents accidental contact with incompatible materials. |

Pillar 3: Validated Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of dithiolane-1,1,4,4-tetraoxides. Researchers should first perform these reactions on a small scale to optimize conditions for their specific substrate.

Caption: A generalized workflow for dithiolane oxidation.

Protocol 1: Tungstate-Catalyzed Oxidation in Methanol

This method is highly reliable and generally proceeds under mild conditions, making it an excellent starting point.

Materials & Equipment:

-

Dithiolane substrate

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

Hydrogen peroxide (30% aqueous solution)

-

Methanol

-

Round-bottom flask, magnetic stirrer, addition funnel, reflux condenser

-

Standard workup and purification glassware

Procedure:

-

Setup: In a round-bottom flask, dissolve the dithiolane substrate (1.0 eq) and sodium tungstate dihydrate (0.05–0.10 eq) in methanol (approx. 0.1–0.2 M concentration relative to the substrate). Equip the flask with a magnetic stir bar and a reflux condenser.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it is thoroughly chilled.

-

Oxidant Addition: Transfer hydrogen peroxide (30% aq., 4.5–5.0 eq) into an addition funnel. Add the H₂O₂ to the reaction mixture dropwise over 30–60 minutes. Crucial: Maintain the internal reaction temperature below 20 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12–24 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexanes. The product, being a highly polar tetraoxide, will have a much lower Rf value than the starting material.

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Cautiously add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until a test with starch-iodide paper indicates the absence of peroxides. This step is critical for safely destroying the excess oxidant.[12]

-

Isolation: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude solid can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Acetic Acid-Mediated Metal-Free Oxidation

This protocol avoids the use of a metal catalyst and is effective for many substrates, though it may require heating.

Materials & Equipment:

-

Dithiolane substrate

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Equipment as listed in Protocol 1

Procedure:

-

Setup: Dissolve the dithiolane substrate (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Oxidant Addition: Slowly add hydrogen peroxide (30% aq., 5.0–6.0 eq) to the stirring solution. An initial cooling bath may be used for the addition if the substrate is highly reactive, but is not always necessary.

-

Reaction: Heat the reaction mixture to 60–80 °C and maintain this temperature for 4–12 hours.

-

Monitoring: Monitor the reaction by TLC as described in Protocol 1. The reaction is complete when the starting material spot is no longer visible.

-

Workup: Allow the mixture to cool to room temperature and pour it carefully over a stirred slurry of ice and water.

-

Neutralization & Isolation: Slowly and cautiously neutralize the acetic acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes).

-

Purification: Wash the combined organic layers with saturated NaHCO₃ solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by recrystallization.

Product Characterization: Confirming Success

Properly characterizing the final product is essential to confirm the complete oxidation to the tetraoxide.

| Analytical Technique | Expected Observation for Dithiolane-1,1,4,4-tetraoxide |

| ¹H NMR | Protons on the carbons adjacent to the sulfur atoms (α-protons) will show a significant downfield shift (typically >1 ppm) compared to the starting dithiolane due to the strong electron-withdrawing nature of the SO₂ groups.[13][14] |

| ¹³C NMR | Carbons adjacent to the sulfur atoms will also be shifted downfield.[13][14] |

| Infrared (IR) Spectroscopy | Appearance of two very strong, characteristic absorption bands for the sulfone group: one for the asymmetric S=O stretch (~1300–1350 cm⁻¹) and one for the symmetric S=O stretch (~1120–1160 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak ([M]+, [M+H]+, etc.) will correspond to the mass of the starting material plus 64 atomic mass units (for four oxygen atoms).[15] |

| Melting Point (M.P.) | A sharp, well-defined melting point is a strong indicator of high purity for a crystalline product.[16] |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | 1. Insufficient oxidant. 2. Reaction time too short or temperature too low. 3. Ineffective catalyst (Protocol 1). | 1. Add another equivalent of H₂O₂ and continue stirring. 2. Extend the reaction time or moderately increase the temperature (e.g., to 40 °C). 3. Use fresh sodium tungstate. |

| Reaction Stalls at Sulfoxide Stage | The second oxidation (sulfoxide → sulfone) is often slower than the first. | Increase the reaction temperature and/or add more oxidant. This is a common observation and often requires more forcing conditions.[3] |

| Low Isolated Yield | 1. Product has some water solubility. 2. Incomplete extraction. 3. Decomposition during workup. | 1. Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the polarity of the aqueous phase. 2. Increase the number of extractions (e.g., to 5x). 3. Ensure neutralization steps are performed carefully and without excessive heat. |

| Vigorous/Uncontrolled Reaction | 1. H₂O₂ was added too quickly. 2. Initial cooling was insufficient. 3. Contamination of the reaction vessel. | 1. Immediate action: Stop the addition and apply aggressive cooling (e.g., acetone/dry ice bath). 2. Prevention: Always adhere strictly to slow, dropwise addition into a pre-cooled solution. Use clean glassware. |

References

-

Hydrogen Peroxide Health & Safety Tips. (2015). VelocityEHS. [Link]

-

Selective hydrogen peroxide oxidation of sulfides to sulfones with caroxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as h. (2014). International Journal of ChemTech Research. [Link]

-

Hydrogen Peroxide (H2O2) Safety and Handling Guidelines. USP Technologies. [Link]

-

Hydrogen peroxide (H2O2) safe storage and handling. Forest Products Laboratory. [Link]

-

Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. (2020). ResearchGate. [Link]

-

Hydrogen Peroxide | Medical Management Guidelines. Toxic Substance Portal - CDC. [Link]

-

Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (2011). Molecules. [Link]

-

The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. (2019). MDPI. [Link]

-

Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

-

Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. (2016). Molecules. [Link]

-

Calcium tungstate: a convenient recoverable catalyst for hydrogen peroxide oxidation. (2001). Green Chemistry. [Link]

-

Oxidation of Symmetric Disulfides with Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). (2000). Inorganic Chemistry. [Link]

-

Synthesis and characterization of heterometallic M–Ru (M = Co, Rh, Ir) clusters containing the nido-dicarborane-1,2-dithiolato chelating ligand. (2016). Dalton Transactions. [Link]

-

Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. (2020). Royal Society of Chemistry. [Link]

-

1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. (2024). MDPI. [Link]

-

Supporting Information. (2016). ScienceOpen. [Link]

-

Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. (2000). Physical Chemistry Chemical Physics. [Link]

-

Selective Oxidation of Thiols to Disulfides Catalyzed by Iron(III) -- Tetra Phenyl Porphyrin Using Urea-Hydrogen Peroxide as Oxi. (2005). TÜBİTAK Academic Journals. [Link]

-

Sodium tungstate dihydrate. (2015). Revista Virtual de Química. [Link]

-

Oxidation and generation of hydrogen peroxide by thiol compounds in commonly used cell culture media. (2001). Free Radical Biology and Medicine. [Link]

-

Tungstate catalysed oxidation of secondary amines with hydrogen peroxide. A novel transformation of secondary amines into nitrones. (1996). Journal of the Chemical Society, Chemical Communications. [Link]

-

1-Oxo-1,3-dithiolanes--synthesis and stereochemistry. (2011). Magnetic Resonance in Chemistry. [Link]

-

Oxidation of Organic Compounds with Peroxides Catalyzed by Polynuclear Metal Compounds. (2021). Semantic Scholar. [Link]

- US8017793B2 - Oxidation of alcohol with use of hydrogen peroxide and tungsten catalyst.

-

Oxidative cleavage with hydrogen peroxide: preparation of polycarboxylic acids from cyclic olefins. (2009). SciSpace. [Link]

-

May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. (2023). MDPI. [Link]

-

H2O2 and I2 promoted the deprotection of dithianes 1 in aqueous sodium dodecyl sulfate (SDS) as surfactant. (2017). ResearchGate. [Link]

-

Design and synthesis of 1,2-dithiolane derivatives and evaluation of their neuroprotective activity. (2007). Bioorganic & Medicinal Chemistry. [Link]

-

N-Benzylidene-benzylamine N-Oxide. Organic Syntheses Procedure. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 3. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Calcium tungstate: a convenient recoverable catalyst for hydrogen peroxide oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]

- 6. researchgate.net [researchgate.net]

- 7. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ehs.com [ehs.com]

- 9. usptechnologies.com [usptechnologies.com]

- 10. Hydrogen Peroxide | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]

- 11. Hydrogen Peroxide | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. mdpi.com [mdpi.com]

- 14. 1-Oxo-1,3-dithiolanes--synthesis and stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scienceopen.com [scienceopen.com]

- 16. rsc.org [rsc.org]

Application Notes and Protocols for 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide as a High-Voltage Electrolyte Additive

For Researchers, Scientists, and Drug Development Professionals

Introduction: The High-Voltage Challenge in Lithium-Ion Batteries

The escalating demand for high-energy-density lithium-ion batteries (LIBs) for applications ranging from electric vehicles to grid-scale energy storage has driven research towards increasing the operating voltage of cathode materials. Pushing the charging cutoff voltage beyond 4.2 V vs. Li/Li⁺ unlocks significantly higher specific capacities from cathode materials like LiNiₓMnᵧCo₂O₂ (NMC) and LiCoO₂ (LCO). However, this high-voltage operation comes at a cost: the severe oxidative decomposition of conventional carbonate-based electrolytes.[1][2] This degradation leads to a cascade of detrimental effects, including the formation of an unstable cathode-electrolyte interphase (CEI), transition metal dissolution from the cathode, and continuous electrolyte consumption.[1][3] The result is rapid capacity fading, increased impedance, and significant safety concerns, all of which hinder the practical application of high-voltage LIBs.

Electrolyte additives are a crucial and cost-effective strategy to mitigate these issues. By constituting a small fraction of the electrolyte (typically <5% by weight), these molecules can preferentially oxidize on the cathode surface to form a stable and protective CEI. This engineered interphase acts as a barrier, preventing further electrolyte decomposition while still allowing for efficient Li⁺ transport.[4] Among various classes of additives, sulfur-containing compounds, particularly cyclic sulfones, have emerged as highly promising candidates due to their high anodic stability.[3][5]